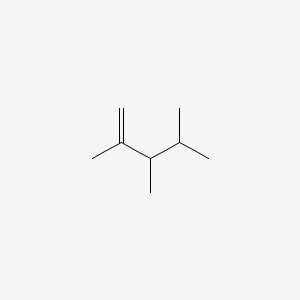
2,3,4-Trimethylpent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trimethylpent-1-ene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of three methyl groups attached to a pentene backbone. This compound is also known by other names such as 1-Pentene, 2,3,4-trimethyl- and 2,3,4-Trimethyl-1-pentene .
準備方法
Synthetic Routes and Reaction Conditions
2,3,4-Trimethylpent-1-ene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 2,3,4-trimethylpentane derivatives. For instance, the dehydrohalogenation of 2-chloro-2,3,4-trimethylpentane using a strong base like potassium tert-butoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One such method is the catalytic dehydrogenation of 2,3,4-trimethylpentane using a suitable catalyst under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
2,3,4-Trimethylpent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Hydrogenation of this compound can yield 2,3,4-trimethylpentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2,3,4-trimethylpentyl halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of light or a catalyst
Major Products Formed
Oxidation: 2,3,4-Trimethylpentanol, 2,3,4-Trimethylpentanal, and 2,3,4-Trimethylpentanoic acid.
Reduction: 2,3,4-Trimethylpentane.
Substitution: 2,3,4-Trimethylpentyl chloride or bromide
科学的研究の応用
2,3,4-Trimethylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of chemicals, adhesives, sealants, fuels, and fuel additives .
作用機序
The mechanism of action of 2,3,4-Trimethylpent-1-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond can be attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the oxidized products. The molecular targets and pathways involved depend on the specific reaction and conditions .
類似化合物との比較
Similar Compounds
- 2,2,4-Trimethylpent-1-ene
- 3,3,4-Trimethylpent-1-ene
- 2,4,4-Trimethyl-1-pentene
Uniqueness
2,3,4-Trimethylpent-1-ene is unique due to its specific branching pattern, which influences its reactivity and physical properties. Compared to other similar compounds, it may exhibit different boiling points, densities, and reactivity profiles, making it suitable for specific applications in research and industry .
特性
CAS番号 |
565-76-4 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC名 |
2,3,4-trimethylpent-1-ene |
InChI |
InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h7-8H,1H2,2-5H3 |
InChIキー |
FAWUHEYSSPPNSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)
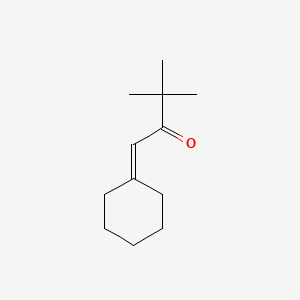
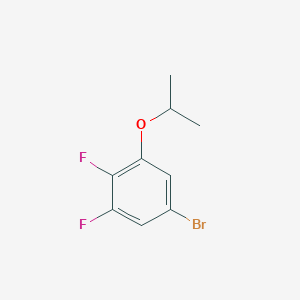
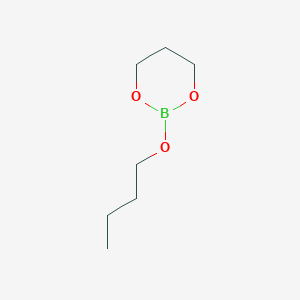
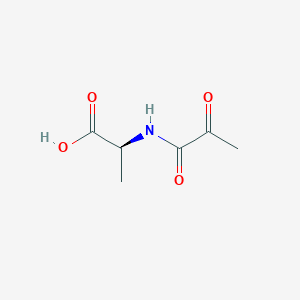
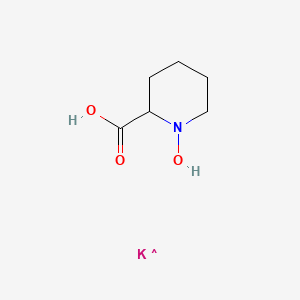

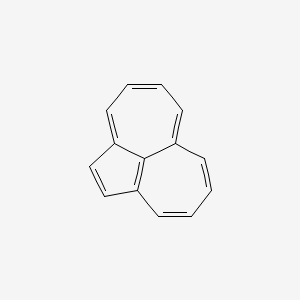
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
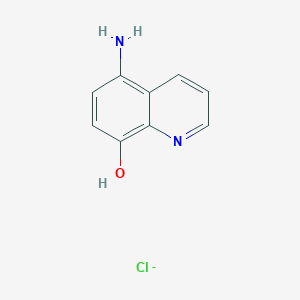
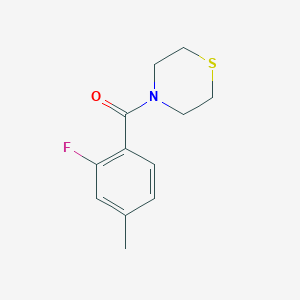
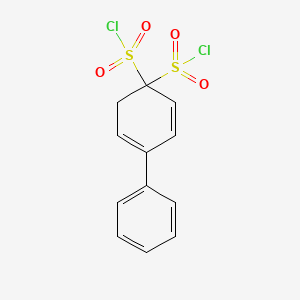
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
